molecular formula C5H11F3N4 B13768773 3-Hydrazinyl-1-(trifluoromethyl)piperazine CAS No. 577784-89-5

3-Hydrazinyl-1-(trifluoromethyl)piperazine

Cat. No.: B13768773
CAS No.: 577784-89-5
M. Wt: 184.16 g/mol
InChI Key: HPLBZENKMTXWDE-UHFFFAOYSA-N
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Description

3-Hydrazinyl-1-(trifluoromethyl)piperazine is a chemical compound characterized by the presence of a hydrazine group and a trifluoromethyl group attached to a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydrazinyl-1-(trifluoromethyl)piperazine typically involves the reaction of 1-(trifluoromethyl)piperazine with hydrazine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. Commonly, the reaction is performed in an organic solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified using techniques such as crystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: 3-Hydrazinyl-1-(trifluoromethyl)piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted piperazine derivatives .

Scientific Research Applications

3-Hydrazinyl-1-(trifluoromethyl)piperazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Hydrazinyl-1-(trifluoromethyl)piperazine involves its interaction with specific molecular targets. The hydrazine group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. These interactions can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Uniqueness: 3-Hydrazinyl-1-(trifluoromethyl)piperazine is unique due to the presence of both hydrazine and trifluoromethyl groups, which confer distinct reactivity and biological activity.

Properties

CAS No.

577784-89-5

Molecular Formula

C5H11F3N4

Molecular Weight

184.16 g/mol

IUPAC Name

[4-(trifluoromethyl)piperazin-2-yl]hydrazine

InChI

InChI=1S/C5H11F3N4/c6-5(7,8)12-2-1-10-4(3-12)11-9/h4,10-11H,1-3,9H2

InChI Key

HPLBZENKMTXWDE-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC(N1)NN)C(F)(F)F

Origin of Product

United States

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